4-Fluoro-3-nitrobenzyl alcohol
Overview
Description
4-Fluoro-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
4-Fluoro-3-nitrobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 4-fluoro-3-nitrobenzoic acid using borane in tetrahydrofuran (THF) at 0°C . This method is efficient and yields a high purity product. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
4-Fluoro-3-nitrobenzyl alcohol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 4-fluoro-3-aminobenzyl alcohol. This reaction typically uses reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
4-Fluoro-3-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitro and fluorine groups.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzyl alcohol can be compared with other similar compounds, such as:
3-Fluoro-4-nitrobenzyl alcohol: This compound has the fluorine and nitro groups in different positions, which can affect its reactivity and applications.
4-Fluoro-3-aminobenzyl alcohol:
4-Fluoro-3-methoxybenzyl alcohol: Another derivative with a methoxy group instead of a nitro group, used in different chemical syntheses.
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWJZTFMDWSRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400189 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-69-5 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.